molecular formula C12H18N2O B1451850 N-phenyl-2-(propylamino)propanamide CAS No. 42459-45-0

N-phenyl-2-(propylamino)propanamide

Cat. No. B1451850
CAS RN: 42459-45-0
M. Wt: 206.28 g/mol
InChI Key: DENITXZENVSYCJ-UHFFFAOYSA-N
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Description

“N-phenyl-2-(propylamino)propanamide” is an organic compound with the CAS Number: 42459-45-0 . It has a molecular weight of 206.29 and its IUPAC name is N-phenyl-2-(propylamino)propanamide .


Molecular Structure Analysis

The InChI code for “N-phenyl-2-(propylamino)propanamide” is 1S/C12H18N2O/c1-3-9-13-10(2)12(15)14-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3,(H,14,15) . This indicates that the molecule contains 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“N-phenyl-2-(propylamino)propanamide” is a liquid at room temperature . It has a melting point of 150-151 degrees Celsius .

Scientific Research Applications

Abstract

A study detailed the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, analyzing its structure through various spectroscopic methods and X-ray diffraction. The compound was found to belong to the monoclinic system and demonstrated efficient fluorescent ATRP initiator properties in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).

Synthesis of Functionalized Cyclopropanes

Abstract

N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide was utilized to produce a new dianion of 2-(phenylthio)cyclopropanecarboxamide. This compound reacted with a variety of electrophiles, yielding cyclopropanes with high stereoselectivity (Tanaka, Minami, & Kaji, 1987).

Metabolic Studies

Abstract

The metabolism of 1-phenyl-2-(n-propylamino)propane in rats was explored, revealing major in vivo metabolites identified as phenolic compounds. These compounds were formed in significant yields and are excreted mainly in conjugated form. The study provides insight into the metabolic pathways and formation of metabolites in vivo (Coutts, Dawson, Kazakoff, & Wong, 1976).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust, wash skin thoroughly after handling, and avoid release to the environment .

properties

IUPAC Name

N-phenyl-2-(propylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-3-9-13-10(2)12(15)14-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENITXZENVSYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2-(propylamino)propanamide

CAS RN

42459-45-0
Record name o-Desmethyl prilocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042459450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DESMETHYL PRILOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E67THD334O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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